ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate involves reactions that yield pyrrole-2-carboxylic acid derivatives. A notable method described involves the reaction between 2H-azirines and enamines, resulting in a mixture of dihydropyrroles, which upon acid treatment, yield the desired compounds in moderate to high yields (Law et al., 1984). Another approach for its synthesis involves the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile and 4-hydroxycoumarin to produce substituted derivatives (Dmitriev et al., 2015).
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structure of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate derivatives. For instance, the molecular structure of a closely related compound, ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, was determined, showcasing the coplanar, centrosymmetric, hydrogen-bonded pairs of molecules (Law et al., 1984). Another study provided detailed insights into the crystal and molecular structure of a substituted derivative through X-ray analysis (Dmitriev et al., 2015).
Chemical Reactions and Properties
Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including cyclocondensation and aerial oxidation. These reactions highlight the compound's reactivity and its potential for further chemical transformations. Aerial oxidation of related 3-amino-2,5-dimethylpyrroles, for example, indicated the compound's susceptibility to oxidation, leading to the formation of 2-hydroxy-2H-pyrroles (Cirrincione et al., 1987).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate derivatives, are crucial for their application in chemical synthesis. These properties are influenced by the compound's molecular structure and substituents. Research on related compounds, such as the synthesis and crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, provides insight into how structural differences affect physical properties (Minga, 2005).
Scientific Research Applications
1. Antiviral Activity
- Application Summary : This compound has been used in the synthesis of substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, which have shown antiviral properties against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .
- Methods of Application : The synthesis involved the conversion of 1-substituted ethyl esters of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acids to 5-acetyloxy- and 5-acetyloxy-6-bromoindoles. These were then interacted with dimethylamine, pyrrolidine, and morpholine to give the corresponding 2-aminomethyl-6-bromoindoles .
- Results or Outcomes : Of the compounds synthesized, only the 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides had significant activity against these viruses .
2. Oxidation of Phenol/Catechol
- Application Summary : A manganese complex where RCOOET is ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate, has been used in the oxidation of phenol or catechol by atmospheric oxygen to form o-quinone .
- Methods of Application : The manganese complex catalyzes the oxidation of catechol at a rate of 3.74 µmol L −1 min −1 in tetrahydrofuran (THF) .
- Results or Outcomes : The results fully illustrated the feasibility and strong potential of lipase-catalyzed organic synthesis .
3. Antifungal and Antibacterial Activity
- Application Summary : Pyrrole derivatives have been found to exhibit antifungal and antibacterial properties .
- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the pyrrole derivative and subsequent testing against various bacterial and fungal strains .
- Results or Outcomes : The results can vary depending on the specific derivative and the strains tested, but generally, some pyrrole derivatives have shown promising results in inhibiting the growth of these microorganisms .
4. Anti-Inflammatory Drugs
- Application Summary : Pyrrole derivatives have been used in the development of anti-inflammatory drugs .
- Methods of Application : This typically involves the synthesis of the pyrrole derivative and subsequent testing in models of inflammation .
- Results or Outcomes : Some pyrrole derivatives have shown promising results in reducing inflammation in these models .
5. Cholesterol Reducing Drugs
- Application Summary : Pyrrole derivatives have been used in the development of drugs that can reduce cholesterol levels .
- Methods of Application : This typically involves the synthesis of the pyrrole derivative and subsequent testing in models of hypercholesterolemia .
- Results or Outcomes : Some pyrrole derivatives have shown promising results in reducing cholesterol levels in these models .
6. Antitumor Agents
- Application Summary : Pyrrole derivatives have been used in the development of antitumor agents .
- Methods of Application : This typically involves the synthesis of the pyrrole derivative and subsequent testing in models of cancer .
- Results or Outcomes : Some pyrrole derivatives have shown promising results in inhibiting the growth of cancer cells in these models .
7. HIV-1 Inhibitor
- Application Summary : Pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the pyrrole derivative and subsequent testing against HIV-1 .
- Results or Outcomes : The results can vary depending on the specific derivative and the strains tested, but generally, some pyrrole derivatives have shown promising results in inhibiting the growth of these viruses .
8. Catalyst for Polymerization Process
- Application Summary : Pyrroles are well utilized as catalysts for polymerization processes .
- Methods of Application : This typically involves the use of the pyrrole derivative as a catalyst in the polymerization of certain monomers .
- Results or Outcomes : The results can vary depending on the specific derivative and the monomers used, but generally, pyrrole derivatives have shown promising results in catalyzing these reactions .
9. Corrosion Inhibitor
- Application Summary : Pyrroles have been used as corrosion inhibitors .
- Methods of Application : This typically involves the application of the pyrrole derivative to the surface of a material to prevent corrosion .
- Results or Outcomes : The results can vary depending on the specific derivative and the material used, but generally, pyrrole derivatives have shown promising results in inhibiting corrosion .
Future Directions
The future directions in the research and application of “ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate” could involve exploring its potential uses in various fields of chemistry, such as the synthesis of new heterocyclic compounds . Additionally, the development of environmentally friendly biocatalytic processes for its synthesis aligns with the current mainstream research direction of green chemistry .
properties
IUPAC Name |
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5(2)10-7(6)9/h4,10H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBCXZWPAGUJPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556510 | |
Record name | Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
108290-85-3 | |
Record name | Ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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